molecular formula C₃₈H₃₈N₄O₆ B1662512 Tariquidar CAS No. 206873-63-4

Tariquidar

Katalognummer B1662512
CAS-Nummer: 206873-63-4
Molekulargewicht: 646.7 g/mol
InChI-Schlüssel: LGGHDPFKSSRQNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tariquidar is an anthranilic acid derivative and a third-generation P-glycoprotein (P-gp) inhibitor . It is undergoing research as an adjuvant against multidrug resistance in cancer . It has a high affinity for P-gp, with a Kd of 5.1 nM .


Synthesis Analysis

After the discovery of Tariquidar, a number of analogs have been synthesized and pharmacologically tested . These studies have provided valuable data for comprehensive analyses of their structure–activity relationships .


Molecular Structure Analysis

Tariquidar has a molecular formula of C38H38N4O6 . It has been suggested that Tariquidar might be a potential substrate of P-gp . Molecular dynamics simulations have shown that Tariquidar predominantly adopts extended conformations similar to those observed at the regulatory site .


Chemical Reactions Analysis

Tariquidar has been found to have a high bioavailability in rats after oral dosing . Two different Tariquidar formulations were used in the study, both at a dosage of 15 mg/kg . The formulation B, a microemulsion, showed significantly higher oral bioavailability in rats .


Physical And Chemical Properties Analysis

Tariquidar has a molecular weight of 646.73 . .

Wissenschaftliche Forschungsanwendungen

Inhibition and Substrate Actions

  • P-glycoprotein and Breast Cancer Resistance Protein: Tariquidar has been initially developed as a specific inhibitor of the efflux transporter ABCB1 (P-glycoprotein). However, studies have shown that at low concentrations, tariquidar acts selectively as an inhibitor of P-glycoprotein and also as a substrate of Breast Cancer Resistance Protein (BCRP, ABCG2). This dual role indicates that its in vivo specificity depends on concentration and the relative density and capacity of P-glycoprotein versus BCRP (Kannan et al., 2011).

Modulation of Drug Resistance in Cancer

  • Breast Cancer: Tariquidar has been studied in phase II clinical trials for its potential to induce tumor response in chemotherapy-resistant advanced breast carcinoma by inhibiting P-glycoprotein (Pusztai et al., 2005).
  • Structure-Activity Relationships: The effectiveness of tariquidar and its analogs as multidrug resistance (MDR) modulators in resistant human cancer cells has been a focus of study, with an emphasis on understanding the structural and pharmacological data to guide the design of effective MDR modulators (Pajeva & Wiese, 2009).

Blood-Brain Barrier Penetration

  • Brain Imaging Studies: Tariquidar has been used in PET studies to measure P-glycoprotein function at the human blood-brain barrier. A pilot study assessing the efficacy of tariquidar in inhibiting P-glycoprotein showed significant increases in brain penetration of a model P-glycoprotein substrate, indicating its potential in reversing central nervous system drug resistance (Wagner et al., 2009).

Zukünftige Richtungen

Tariquidar has shown promise in enhancing the efficacy of other drugs in experimental models . For example, it has been found to potentiate the efficacy of Astragaloside IV in experimental autoimmune encephalomyelitis mice . Future research may focus on the development of Tariquidar-like structures as selective inhibitors of multidrug resistance transporters in resistant human cancer cells .

Eigenschaften

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHDPFKSSRQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174746
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tariquidar

CAS RN

206873-63-4
Record name Tariquidar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206873-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tariquidar [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tariquidar
Reactant of Route 2
Reactant of Route 2
Tariquidar
Reactant of Route 3
Reactant of Route 3
Tariquidar
Reactant of Route 4
Reactant of Route 4
Tariquidar
Reactant of Route 5
Reactant of Route 5
Tariquidar
Reactant of Route 6
Reactant of Route 6
Tariquidar

Citations

For This Compound
5,570
Citations
E Fox, SE Bates - Expert review of anticancer therapy, 2007 - Taylor & Francis
… In clinical trials, tariquidar is tolerable and does not have … 48 h after a single dose of tariquidar. Studies to assess a possible … Tariquidar can be considered an ideal agent for testing the …
Number of citations: 386 www.tandfonline.com
L Pusztai, P Wagner, N Ibrahim, E Rivera, R Theriault… - Cancer, 2005 - Wiley Online Library
BACKGROUND The primary objective of this study was to determine whether addition of the selective P‐glycoprotein (P‐gp) inhibitor tariquidar (XR9576) to chemotherapy could induce …
Number of citations: 358 acsjournals.onlinelibrary.wiley.com
IK Pajeva, M Wiese - The AAPS journal, 2009 - Springer
… relationship (SAR) studies of tariquidar and its analogs. Tariquidar is one of the most promising … research groups in the development of tariquidar-like structures as selective inhibitors of …
Number of citations: 49 link.springer.com
J Abraham, M Edgerly, R Wilson, C Chen, A Rutt… - Clinical Cancer …, 2009 - AACR
… To determine the optimal dose of vinorelbine in combination with tariquidar, we conducted a phase I study with a fixed dose of tariquidar in combination with vinorelbine. …
Number of citations: 136 aacrjournals.org
LD Weidner, KL Fung, P Kannan, JK Moen… - Drug Metabolism and …, 2016 - ASPET
Since its development, tariquidar (TQR; XR9576; N-[2-[[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide) …
Number of citations: 74 dmd.aspetjournals.org
XQ Li, L Wang, Y Lei, T Hu, FL Zhang, CH Cho… - European journal of …, 2015 - Elsevier
… To evaluate whether the structural modification of tariquidar could change the substrate/inhibitor specificity on MRP1, we also detected the effects of the tariquidar derivatives on MRP1-…
Number of citations: 64 www.sciencedirect.com
P Kannan, S Telu, S Shukla, SV Ambudkar… - ACS chemical …, 2011 - ACS Publications
… The selectivity of tariquidar as a substrate for each transporter was assessed by measuring the cellular accumulation of [ 3 H]tariquidar. We found that tariquidar is a substrate for human …
Number of citations: 182 pubs.acs.org
M Kühnle, M Egger, C Müller… - Journal of medicinal …, 2009 - ACS Publications
The efflux pumps ABCB1 (p-gp, MDR1) and ABCG2 (BCRP) are expressed to a high extent by endothelial cells at the blood−brain barrier (BBB) and other barrier tissues and are …
Number of citations: 161 pubs.acs.org
CC Wagner, M Bauer, R Karch… - Journal of Nuclear …, 2009 - Soc Nuclear Med
… , P = 0.043, before and after tariquidar administration, respectively). A … of tariquidar and tariquidar exposure in plasma (r = 0.90, P = 0.037). The mean plasma concentration of tariquidar …
Number of citations: 116 jnm.snmjournals.org
JP Bankstahl, C Kuntner, A Abrahim… - Journal of Nuclear …, 2008 - Soc Nuclear Med
… about 8-fold higher after tariquidar. A dose–response assessment with tariquidar provided an … Conclusion: Our data demonstrate that (R)- 11 C-verapamil PET combined with tariquidar …
Number of citations: 136 jnm.snmjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.